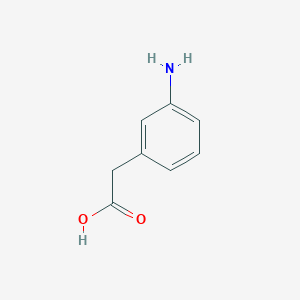
3-Aminophenylacetic acid
Cat. No. B014233
Key on ui cas rn:
14338-36-4
M. Wt: 151.16 g/mol
InChI Key: XUSKZLBLGHBCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04957729
Procedure details


3-Aminophenylacetic acid was prepared from a solution of 3-nitrophenylacetic acid (5.08 g, 28 mmol) in absolute ethanol (100 ml) which was hydrogenated at 40° C. and 40 psi in the presence of 5% Pd/C catalyst for 3 hours. The catalyst was removed by filtration, and upon removal of the solvent in vacuo, a highly viscous yellow oil remained which resisted crystallization.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.08 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upon removal of the solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
